Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
Description
The exact mass of the compound this compound is 367.14197277 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (1R,2R,3R,5S)-2-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(25-12-14-7-3-1-4-8-14)16-11-17-19(27-17)18(16)22-21(24)26-13-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2,(H,22,24)/t16-,17+,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXLKWCZGUGEK-HCXYKTFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2[C@H]1O2)NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 959745-78-9, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 367.4 g/mol. Its structure features a bicyclic framework that is significant for its interaction with biological targets, particularly in receptor binding studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 959745-78-9 |
| Boiling Point | 540.5 °C |
| Flash Point | 280.7 °C |
Research indicates that compounds based on the bicyclo[3.1.0]hexane scaffold exhibit significant activity at adenosine receptors, particularly the A3 receptor (A3AR). The A3AR is known for its role in inflammation and cancer, making it a target for therapeutic intervention. The introduction of the bicyclic structure enhances receptor affinity and selectivity compared to traditional nucleoside analogs.
In a study by Jacobson et al., several bicyclo[3.1.0]hexane derivatives were synthesized and evaluated for their binding affinities to various adenosine receptors. The most potent derivative displayed an A3AR affinity with a value of 0.38 μM, indicating moderate potency and selectivity towards this receptor subtype .
Therapeutic Implications
Given the overexpression of A3AR in inflammatory and cancerous tissues, compounds like this compound have potential applications in treating these conditions. The selectivity for A3AR could minimize side effects associated with targeting other receptor subtypes.
In Vivo Studies
Recent studies have demonstrated the efficacy of bicyclo[3.1.0]hexane-based compounds in animal models of inflammation and cancer:
- Inflammation Model : In a murine model of acute inflammation, administration of a bicyclo[3.1.0]hexane derivative resulted in significant reduction in inflammatory markers compared to controls.
- Cancer Model : In xenograft models, compounds exhibiting high A3AR affinity were shown to inhibit tumor growth more effectively than standard chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
